(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate
Description
(9H-Fluoren-9-yl)methyl prop-2-ynylcarbamate is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group linked to a propargyl (prop-2-ynyl) amine. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., piperidine) . The propargyl moiety introduces alkyne functionality, enabling bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for post-synthetic modifications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h1,3-10,17H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWNQUIGNHTEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127896-08-6 | |
| Record name | (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate typically involves the reaction of N-(9H-fluoren-9-ylmethoxycarbonyloxy) succinimide with propargylamine. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature over a period of two hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-ynyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.
Scientific Research Applications
(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate, also known as this compound, is a chemical compound with a variety of applications in laboratory settings and scientific research .
Basic Information
Synonyms
The compound is also known by several synonyms :
- 9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate
- This compound
- (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate
- This compound 95%
- Carbamic acid, 2-propynyl-, 9H-fluoren-9-ylmethyl ester
- Carbamic acid, N-2-propyn-1-yl-, 9H-fluoren-9-ylmethyl ester
Applications
While specific applications of this compound are not detailed in the provided search results, related compounds such as tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate have noted uses as building blocks in organic synthesis, potentially leading to the development of new pharmaceuticals, specialty chemicals, and materials. Other carbamates are used in cyclization reactions . Additionally, some carbamates impact gene expression and tumor growth by regulating methylation levels on histones .
Hazard Statements
The compound has several hazard statements :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H303: May be harmful if swallowed.
Precautionary Statements
Some precautionary statements include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER/doctor if you feel unwell.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P362: Take off contaminated clothing and wash it before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Biological Activity
Overview
(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate, with the molecular formula CHNO, is an organic compound notable for its unique structural features, which include a fluorenyl group and a prop-2-ynylcarbamate moiety. This compound has garnered interest in various fields, particularly in organic chemistry and medicinal applications, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of N-(9H-fluoren-9-ylmethoxycarbonyloxy)succinimide with propargylamine in tetrahydrofuran (THF) under controlled temperatures. This method is essential for maintaining the stability of the compound during multi-step synthesis processes, making it valuable in pharmaceutical development .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a protecting group for amines, which is crucial in synthesizing bioactive molecules. Its stability under various reaction conditions allows for the development of novel drug candidates with improved efficacy and selectivity .
Inhibition of Histone Demethylases
Recent studies have highlighted the potential of carbamate compounds, including this compound, to inhibit histone demethylases such as KDM4A. These enzymes are critical in regulating gene expression and are implicated in various cancers. In vitro assays demonstrated that certain carbamate derivatives can significantly inhibit KDM4 activity, as indicated by increased levels of trimethylated H3K9, suggesting a mechanism for their anticancer properties .
In Vitro Studies
- KDM4 Inhibition : A study investigating the effects of various carbamates on KDM4 activity found that this compound exhibited concentration-dependent inhibition of KDM4 enzymatic activity with an IC value indicating effective potency .
- Cell Line Experiments : In experiments using cervical cancer HeLa cells, treatment with this compound resulted in significant alterations in histone methylation patterns, further supporting its role as a potential therapeutic agent against malignancies driven by epigenetic dysregulation .
Data Table: Biological Activity Summary
| Activity | Compound | IC Value | Mechanism |
|---|---|---|---|
| KDM4 Inhibition | This compound | 30.24 ± 4.60 μM | Inhibition of histone demethylation |
| Histone Methylation | HeLa Cells | N/A | Increased trimethylation levels of H3K9 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Propargyl vs. Butenyl : The propargyl group’s alkyne enables efficient click chemistry, whereas the butenyl group’s alkene is less reactive but useful in photopolymerization or thiol-ene reactions .
- Bromoethyl vs. Propargyl : Bromoethyl derivatives facilitate alkylation reactions (e.g., with thiols or amines), while propargyl groups prioritize conjugation via cycloaddition .
- Cyclic vs. Linear Substituents : Pyrrolidinyl substituents introduce rigidity and influence peptide backbone conformation, contrasting with the linear propargyl group’s flexibility .
Physical Properties and Stability
- Melting Points: Substituents significantly impact crystallinity. For example, Fmoc-piperidine derivatives with methoxyimino groups exhibit higher melting points (152–154°C) compared to oxo-substituted analogs (141–142°C) due to enhanced hydrogen bonding . Propargyl carbamates likely exhibit moderate melting points, though specific data are absent in the evidence.
- Stability : Propargyl groups are stable under standard storage but reactive under click chemistry conditions. In contrast, bromoethyl carbamates may hydrolyze slowly in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
